Eadb-fubinaca
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Eadb-fubinaca is a synthetic indazole-derived cannabinoid receptor agonist. It is known for its high potency, being up to 140 times more potent than trans-Δ9-tetrahydrocannabinol, the main psychoactive compound of cannabis . Originally synthesized in 2009 as a pharmaceutical drug candidate, its recreational use was first reported in Japan in 2013 .
准备方法
The synthesis of Eadb-fubinaca involves several steps, starting with the preparation of the indazole core. The synthetic route typically includes the following steps:
Formation of the Indazole Core: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorobenzyl Group: This step involves the reaction of the indazole core with a fluorobenzyl halide under nucleophilic substitution conditions.
Formation of the Carboxamide Group: The final step involves the reaction of the intermediate with a suitable carboxylic acid derivative to form the carboxamide group.
化学反应分析
Eadb-fubinaca undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur at various positions on the molecule, leading to the formation of hydroxylated metabolites.
Reduction: Reduction reactions can lead to the formation of reduced metabolites, although these are less common.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorobenzyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are typically hydroxylated or reduced metabolites .
科学研究应用
Eadb-fubinaca has been studied extensively in the fields of chemistry, biology, and medicine. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of synthetic cannabinoids.
Biology: Studied for its effects on cannabinoid receptors, particularly the CB1 receptor.
Medicine: Investigated for its potential therapeutic effects, although its high potency and associated risks have limited its medical use.
Industry: Used in forensic science for the identification of synthetic cannabinoids in seized drug samples.
作用机制
Eadb-fubinaca exerts its effects by acting as a full agonist of the CB1 receptor. This interaction leads to the activation of various signaling pathways, resulting in its potent psychoactive effects. The molecular targets involved include the CB1 receptor and associated G-protein coupled receptor pathways .
相似化合物的比较
Eadb-fubinaca is often compared with other synthetic cannabinoids, such as AMB-fubinaca and JWH-018. While all these compounds act as cannabinoid receptor agonists, this compound is unique due to its high potency and specific chemical structure. Similar compounds include:
AMB-fubinaca: Another potent synthetic cannabinoid, but slightly less potent than this compound.
This compound’s uniqueness lies in its specific indazole core structure and the presence of the fluorobenzyl group, which contribute to its high potency and distinct pharmacological profile .
属性
分子式 |
C23H27FN4O2 |
---|---|
分子量 |
410.5 g/mol |
IUPAC 名称 |
N-[(2S)-1-(ethylamino)-3,3-dimethyl-1-oxobutan-2-yl]-1-[(4-fluorophenyl)methyl]indazole-3-carboxamide |
InChI |
InChI=1S/C23H27FN4O2/c1-5-25-22(30)20(23(2,3)4)26-21(29)19-17-8-6-7-9-18(17)28(27-19)14-15-10-12-16(24)13-11-15/h6-13,20H,5,14H2,1-4H3,(H,25,30)(H,26,29)/t20-/m1/s1 |
InChI 键 |
WWIKBKIMULPMKD-HXUWFJFHSA-N |
手性 SMILES |
CCNC(=O)[C@H](C(C)(C)C)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)F |
规范 SMILES |
CCNC(=O)C(C(C)(C)C)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。